molecular formula C10H13NO4 B3428214 3,4,5-Trimethoxybenzaldehyde oxime CAS No. 65567-39-7

3,4,5-Trimethoxybenzaldehyde oxime

Cat. No.: B3428214
CAS No.: 65567-39-7
M. Wt: 211.21 g/mol
InChI Key: QVZGKUBQTJBLKI-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin has been explored, demonstrating a method to achieve a 71% yield through a series of reactions starting from vanillin.


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxybenzaldehyde oxime is C10H13NO4 . The SMILES string is COC(C(OC)=C1)=C(OC)C=C1/C=N/O .


Chemical Reactions Analysis

This compound is an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 211.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 4 .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

3,4,5-Trimethoxybenzaldehyde is a significant chemical intermediate, particularly in medicine production. The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde has been developed with a high yield of 92%, highlighting its importance in pharmaceutical synthesis (Kitajima et al., 1988). Additionally, the regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde, allowing the substitution with various electrophiles, indicates its versatility in organic synthesis (Azzena et al., 1992).

Optical Applications

The compound's application in the field of optics is significant. A study on the growth and characterization of organic material 3,4,5-trimethoxybenzaldehyde single crystal for optical applications shows its potential in this domain. The research details the crystal structure, functional groups, and optical properties, indicating its utility in optical technologies (Jebin et al., 2019).

Environmental and Aerosol Studies

3,4,5-Trimethoxybenzaldehyde has also been studied in environmental contexts, particularly in light-induced heterogeneous ozone processing on organic coated particles. This research provides insights into the kinetics and condensed-phase products of reactions involving 3,4,5-trimethoxybenzaldehyde under various environmental conditions, which is crucial for understanding atmospheric chemistry and environmental impact (Net et al., 2010).

Pharmaceutical Synthesis

In pharmaceutical research, the synthesis of antibiotic stilbenes using 3,4,5-trimethoxybenzaldehyde dimethyl acetal as a starting material highlights its role in creating compounds with antibiotic activity. This study underscores the compound's significance in synthesizing biologically active molecules (Azzena et al., 2003).

Wastewater Treatment

The compound has also been investigated for its role in wastewater treatment processes. A study on the treatment of 3,4,5-trimethoxybenzaldehyde and Di-bromo-aldehyde manufacturing wastewater using a coupled Fenton-UASB (Upflow Anaerobic Sludge Blanket) reactor emphasizes its significance in environmental management. This research highlights the effective removal of these compounds from wastewater, demonstrating the potential for improved treatment methods in industrial contexts (Li et al., 2015).

Safety and Hazards

3,4,5-Trimethoxybenzaldehyde oxime is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, trimethoquinol (aka tretoquinol), and trimazosin as well as some psychedelic phenethylamines .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various drugs, suggesting it may interact with multiple targets depending on the specific drug it’s used to synthesize.

Mode of Action

As a derivative of benzaldehyde, it likely shares some of the chemical properties and interactions of this parent compound .

Result of Action

It’s known that this compound is used in the synthesis of various drugs, suggesting it may have diverse effects depending on the specific drug it’s used to synthesize.

Properties

IUPAC Name

(NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZGKUBQTJBLKI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-89-3, 65567-39-7
Record name 3,4,5-Trimethoxybenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxybenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-trimethoxybenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4,5-TRIMETHOXYBENZALDEHYDE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C9DPF5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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